molecular formula C11H12INO3 B13928325 Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate

Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate

Cat. No.: B13928325
M. Wt: 333.12 g/mol
InChI Key: GMLQGOKXSIXLKQ-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate is an organic compound with the molecular formula C11H12INO3 and a molecular weight of 333.12 g/mol It is a derivative of benzoic acid and features a unique combination of functional groups, including an amino group, a cyclopropoxy group, and an iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological molecules through halogen bonding, while the amino and cyclopropoxy groups can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate is unique due to the presence of the cyclopropoxy group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C11H12INO3

Molecular Weight

333.12 g/mol

IUPAC Name

methyl 4-amino-3-cyclopropyloxy-5-iodobenzoate

InChI

InChI=1S/C11H12INO3/c1-15-11(14)6-4-8(12)10(13)9(5-6)16-7-2-3-7/h4-5,7H,2-3,13H2,1H3

InChI Key

GMLQGOKXSIXLKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)N)OC2CC2

Origin of Product

United States

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